molecular formula C13H11Cl2NOS B6536893 3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide CAS No. 1058259-26-9

3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B6536893
CAS No.: 1058259-26-9
M. Wt: 300.2 g/mol
InChI Key: NTGKWNDYJGUEIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions and a thiophene ring attached via an ethyl linker

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide typically involves the following steps:

    Preparation of 3,4-dichlorobenzoyl chloride: This can be achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with 2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles.

    Oxidation and reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Amide bond hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Hydrolysis: 3,4-dichlorobenzoic acid and 2-(thiophen-3-yl)ethylamine.

Scientific Research Applications

3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The thiophene moiety makes it a candidate for use in organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies to understand the interaction of thiophene-containing compounds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-[2-(thiophen-2-yl)ethyl]benzamide
  • 3,4-dichloro-N-[2-(furan-3-yl)ethyl]benzamide
  • 3,4-dichloro-N-[2-(pyridin-3-yl)ethyl]benzamide

Uniqueness

3,4-dichloro-N-[2-(thiophen-3-yl)ethyl]benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. This positioning can result in different interactions with biological targets compared to its analogs.

Properties

IUPAC Name

3,4-dichloro-N-(2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS/c14-11-2-1-10(7-12(11)15)13(17)16-5-3-9-4-6-18-8-9/h1-2,4,6-8H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGKWNDYJGUEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CSC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.